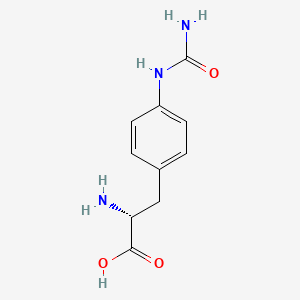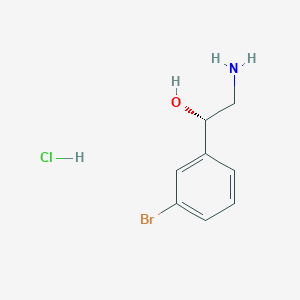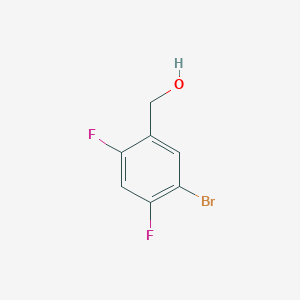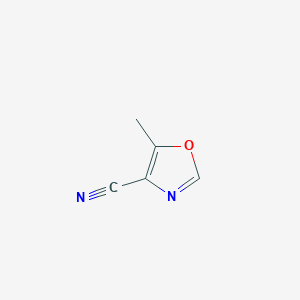
2-Benzyl-4-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-4-fluorophenol is an organic compound with the molecular formula C13H11FO and a molecular weight of 202.22 g/mol It is a phenolic compound characterized by a benzyl group and a fluorine atom attached to the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Benzyl-4-fluorophenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-fluorophenol with benzyl bromide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nucleophilic aromatic substitution reactions. Industrial processes may employ continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzyl-4-fluorophenol undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various electrophiles in the presence of catalysts like aluminum chloride (AlCl3)
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Substituted phenols with electrophilic groups at ortho or para positions
Aplicaciones Científicas De Investigación
2-Benzyl-4-fluorophenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Benzyl-4-fluorophenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the fluorine atom can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .
Comparación Con Compuestos Similares
- 2-(4-Fluorophenoxy)benzonitrile
- 3-Fluoro-4-methylphenol
- 3-(4-Fluorophenoxy)benzoic acid
Comparison: 2-Benzyl-4-fluorophenol is unique due to the presence of both a benzyl group and a fluorine atom on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, compared to other similar compounds .
Propiedades
IUPAC Name |
2-benzyl-4-fluorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRUNOWUDSKDTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














